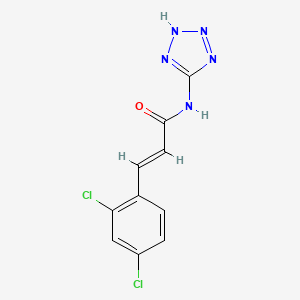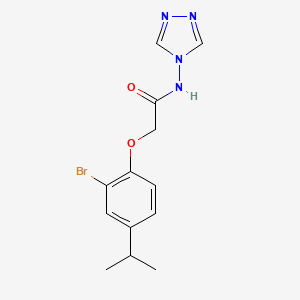
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 targets Rho family GTPases, which are involved in cell migration, proliferation, and survival. Specifically, this compound 1864 inhibits the activity of RhoA, Rac1, and Cdc42, which are overexpressed in many types of cancer. By inhibiting these GTPases, this compound 1864 disrupts the cytoskeletal organization of cancer cells, leading to decreased cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and metastasis, this compound 1864 has been found to decrease the expression of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 in lab experiments is its specificity for Rho family GTPases. This allows researchers to study the effects of inhibiting these GTPases without affecting other signaling pathways. However, one limitation of this compound 1864 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. Another area of research is the investigation of this compound 1864's potential in other diseases, such as cardiovascular disease and neurological disorders. Furthermore, the combination of this compound 1864 with other cancer therapies is an area of active research, with the goal of improving cancer treatment outcomes.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 involves several steps, including the preparation of 2-ethyl-6-methylphenol, the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form 2-ethyl-6-methylphenyl chloride, and the reaction of 2-ethyl-6-methylphenyl chloride with sodium sulfonate to yield this compound 1864. The overall yield of this compound 1864 is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound 1864 has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-4-13-7-5-6-12(2)16(13)17-21(18,19)15-10-8-14(20-3)9-11-15/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCKLVZJEVRFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)


![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)

![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)

![2-[(4-methoxybenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5736840.png)

![N'-[1-(4-biphenylyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5736856.png)

